1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a chemical compound that belongs to the piperidinone class, characterized by a benzyl group and a fluorine atom at specific positions on the piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique structural properties and potential biological activities.
The compound can be synthesized through various methods, with patents detailing specific synthetic routes that enhance yield and purity. Notably, methods involving the reaction of benzylamine with halogenated acetic esters have been documented, providing a concise production process for high-purity 1-benzyl-3-fluoropiperidin-4-one hydrochloride .
1-Benzyl-3-fluoropiperidin-4-one hydrochloride is classified as a piperidinone derivative. Its structure includes a piperidine ring with a ketone functional group and a fluorine substituent, which influences its reactivity and stability compared to other derivatives in this class.
The synthesis of 1-benzyl-3-fluoropiperidin-4-one hydrochloride typically involves several key steps:
The synthesis process may vary slightly based on specific conditions such as temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is commonly used to monitor the reaction progress and assess product purity.
The molecular formula of 1-benzyl-3-fluoropiperidin-4-one hydrochloride is , with a molecular weight of approximately 209.26 g/mol. The structure features:
The compound's structural characteristics contribute to its unique chemical properties, influencing its reactivity and interactions in biological systems.
1-Benzyl-3-fluoropiperidin-4-one hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. The choice of reagents and conditions significantly affects the yield and purity of the resulting products.
The mechanism of action for 1-benzyl-3-fluoropiperidin-4-one hydrochloride involves its interaction with biological targets. The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for effective interactions with enzymes or receptors in biological systems. This modulation can influence various biochemical pathways, potentially leading to therapeutic effects.
1-Benzyl-3-fluoropiperidin-4-one hydrochloride exhibits distinct physical properties such as:
The compound's chemical properties include:
Relevant data regarding solubility, stability under various conditions, and specific safety data are essential for handling this compound in laboratory settings .
1-Benzyl-3-fluoropiperidin-4-one hydrochloride has several applications in scientific research:
The systematic IUPAC name for the compound is 1-benzyl-3-fluoropiperidin-4-one hydrochloride, reflecting its protonated state as a hydrochloride salt [2] [3]. This name precisely defines the core structure: a piperidin-4-one ring (6-membered heterocycle with a ketone at position 4), substituted with a fluorine atom at position 3 and a benzyl group (phenylmethyl) at the nitrogen atom (position 1). The hydrochloride designation confirms the presence of a hydrochloric acid salt form, which enhances stability and solubility.
Structural representations clarify this hierarchy:
Table 1: Structural Descriptors
| Representation Type | Notation |
|---|---|
| Canonical SMILES | O=C1C(F)CN(CC2=CC=CC=C2)CC1.[H]Cl |
| Linear Formula | C₁₂H₁₄FNO · HCl |
| Stereochemistry | Chiral center at C3 (racemic unless specified) |
The SMILES notation explicitly shows the protonated tertiary amine (N+) bonded to the benzyl group and the chloride counterion [2] [6]. The ketone (C=O) and fluorine (F) groups are positioned at C4 and C3, respectively.
The molecular formula C₁₂H₁₅ClFNO distinguishes the hydrochloride salt from its free base (C₁₂H₁₄FNO) [2] [6]. This addition of hydrogen chloride (HCl) increases molecular weight by 36.46 g/mol and alters physicochemical properties (e.g., crystallinity, solubility).
Table 2: Molecular Weight Comparison
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free Base | C₁₂H₁₄FNO | 207.24 [1], 207.25 [6] |
| Hydrochloride Salt | C₁₂H₁₅ClFNO | 243.71 [2] [3] |
The exact mass for the monoisotopic form of the hydrochloride is 243.0828 g/mol, calculated as:
This mass spectrometry-relevant data confirms elemental composition and aids in analytical characterization [2].
The CAS Registry Number 1864064-45-8 uniquely identifies the hydrochloride salt of 1-benzyl-3-fluoropiperidin-4-one [2] [3]. This distinguishes it from related compounds:
Table 3: Registry Identifiers and Common Synonyms
| CAS Number | Compound Name | Synonyms |
|---|---|---|
| 1864064-45-8 | 1-Benzyl-3-fluoropiperidin-4-one hydrochloride | 1-Benzyl-3-fluoro-4-piperidone HCl; |
| 3-Fluoro-1-(phenylmethyl)piperidin-4-one hydrochloride | ||
| 475152-19-3 | 1-Benzyl-3-fluoropiperidin-4-one (free base) | 4-Benzyl-piperidinone, 3-fluoro; |
| 3-Fluoro-1-benzylpiperidin-4-one [1] [6] | ||
| 873221-82-0 | (R)-1-Benzyl-3-fluoropiperidine | (R)-3-Fluoro-1-benzylpiperidine [9] |
Synonyms reflect naming conventions:
The absence of stereochemical prefixes (e.g., rac-) in 1864064-45-8 indicates a racemic mixture unless specified otherwise [3].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: